(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
CAS No.:
Cat. No.: VC15973948
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H22N2O2 |
---|---|
Molecular Weight | 202.29 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | VJRACYXJGFHJHI-MRVPVSSYSA-N |
Isomeric SMILES | CCNC[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES | CCNCC(C)NC(=O)OC(C)(C)C |
Introduction
Chemical Identification and Nomenclature
The systematic IUPAC name for this compound is tert-butyl (1R)-2-(ethylamino)-1-methylethylcarbamate, reflecting its branched alkyl and carbamate substituents . Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g/mol . The compound is registered under multiple identifiers, including CAS numbers 1702807-93-9 and 869901-70-2, which distinguish it from stereoisomers and related derivatives . Synonyms such as (R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate emphasize its enantiomeric purity, critical for applications in asymmetric synthesis .
Structural and Stereochemical Features
Molecular Architecture
The molecule comprises a central propan-2-ylamine backbone substituted with an ethylamino group (-NHCH₂CH₃) and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group, a staple in peptide synthesis, shields the amine functionality during multi-step reactions . The stereogenic center at the C1 position confers chirality, with the (R)-configuration confirmed via its InChI key (VJRACYXJGFHJHI-MRVPVSSYSA-N) .
Table 1: Key Structural Descriptors
Three-Dimensional Conformation
The 3D structure, accessible via PubChem’s interactive model , reveals a staggered conformation that minimizes steric hindrance between the Boc group and ethylamino substituent. This spatial arrangement enhances stability and influences reactivity in nucleophilic acyl substitution reactions .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate moiety .
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NMR: ¹H NMR (CDCl₃) signals include δ 1.44 (s, 9H, Boc CH₃), δ 2.78 (q, 2H, -NHCH₂CH₃), and δ 3.20 (m, 1H, chiral center) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The Boc-protected amine serves as a transient masking group in peptide and protease inhibitor synthesis. For instance, analogous carbamates are precursors to antiviral agents targeting RNA polymerase .
Chiral Building Block
The (R)-configuration enables asymmetric synthesis of β-amino alcohols, which are pivotal in creating antihypertensive drugs like nebivolol .
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